molecular formula C5H11NO3 B13511941 Methyl (R)-4-amino-2-hydroxybutanoate

Methyl (R)-4-amino-2-hydroxybutanoate

Cat. No.: B13511941
M. Wt: 133.15 g/mol
InChI Key: HXGXFXBXPGNZKO-SCSAIBSYSA-N
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Description

Methyl ®-4-amino-2-hydroxybutanoate is an organic compound with a molecular formula of C5H11NO3 It is a derivative of butanoic acid, featuring an amino group and a hydroxyl group on the second and fourth carbon atoms, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl ®-4-amino-2-hydroxybutanoate can be synthesized through several methods. One common approach involves the use of Grignard reagents. The reaction typically starts with the preparation of a Grignard reagent from an alkyl halide and magnesium metal in an anhydrous ether solvent. This reagent is then reacted with an appropriate ester or ketone to form the desired product .

Industrial Production Methods

In industrial settings, the production of Methyl ®-4-amino-2-hydroxybutanoate often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities and achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl ®-4-amino-2-hydroxybutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can regenerate the hydroxyl group .

Scientific Research Applications

Methyl ®-4-amino-2-hydroxybutanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Methyl ®-4-amino-2-hydroxybutanoate exerts its effects involves interactions with specific molecular targets and pathways. The compound can act as a substrate for enzymes, participating in biochemical reactions that influence cellular processes. Its hydroxyl and amino groups enable it to form hydrogen bonds and interact with other molecules, affecting their function and activity .

Comparison with Similar Compounds

Methyl ®-4-amino-2-hydroxybutanoate can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of Methyl ®-4-amino-2-hydroxybutanoate in terms of its specific functional groups and stereochemistry, which contribute to its distinct properties and applications.

Properties

Molecular Formula

C5H11NO3

Molecular Weight

133.15 g/mol

IUPAC Name

methyl (2R)-4-amino-2-hydroxybutanoate

InChI

InChI=1S/C5H11NO3/c1-9-5(8)4(7)2-3-6/h4,7H,2-3,6H2,1H3/t4-/m1/s1

InChI Key

HXGXFXBXPGNZKO-SCSAIBSYSA-N

Isomeric SMILES

COC(=O)[C@@H](CCN)O

Canonical SMILES

COC(=O)C(CCN)O

Origin of Product

United States

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